molecular formula C18H25N3O4 B15034230 5,7-Diisopropyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5,7-Diisopropyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B15034230
M. Wt: 347.4 g/mol
InChI Key: WGXFRGMGMBNYCE-UHFFFAOYSA-N
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Description

5,7-Diisopropyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound belonging to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. This compound is characterized by its unique tricyclic structure, which includes a nitrofuran moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diisopropyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and the introduction of the nitrofuran group. Common reagents used in the synthesis include isopropyl groups, nitrofuran derivatives, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities while maintaining high quality standards .

Chemical Reactions Analysis

Types of Reactions

5,7-Diisopropyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amino compounds, and various substituted nitrofuran derivatives.

Scientific Research Applications

5,7-Diisopropyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Diisopropyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The nitrofuran moiety is known to target bacterial enzymes and DNA, leading to the inhibition of bacterial growth and replication. In cancer cells, the compound may induce oxidative stress and apoptosis, thereby inhibiting cancer cell proliferation. The exact molecular pathways involved are still under investigation, but the compound’s ability to generate reactive oxygen species plays a crucial role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
  • **2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives

Uniqueness

Compared to similar compounds, 5,7-Diisopropyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one stands out due to its unique tricyclic structure and the presence of isopropyl groups. These structural features contribute to its distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

2-(5-nitrofuran-2-yl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C18H25N3O4/c1-11(2)17-7-19-9-18(12(3)4,16(17)22)10-20(8-17)15(19)13-5-6-14(25-13)21(23)24/h5-6,11-12,15H,7-10H2,1-4H3

InChI Key

WGXFRGMGMBNYCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CN3CC(C1=O)(CN(C2)C3C4=CC=C(O4)[N+](=O)[O-])C(C)C

Origin of Product

United States

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